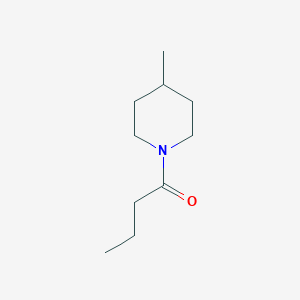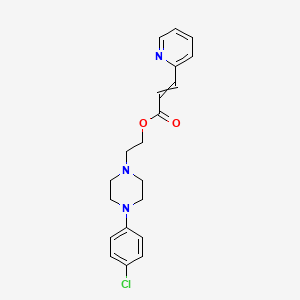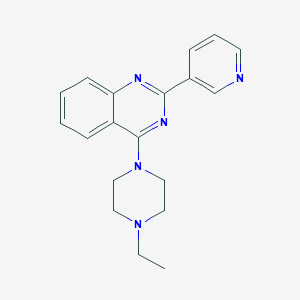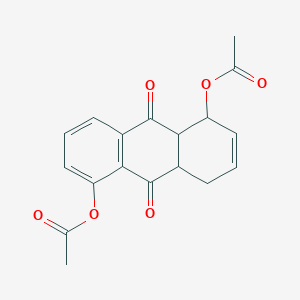
1-(4-Methylpiperidin-1-yl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylpiperidin-1-yl)butan-1-one is a chemical compound with the molecular formula C₁₀H₁₉NO. It is a member of the piperidine family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound is characterized by a piperidine ring substituted with a butanone group, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
The synthesis of 1-(4-Methylpiperidin-1-yl)butan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methylpiperidine with butanone under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity. Industrial production methods often involve large-scale reactors and continuous flow systems to optimize the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
1-(4-Methylpiperidin-1-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the piperidine ring is modified by introducing different substituents. Common reagents and conditions for these reactions include solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(4-Methylpiperidin-1-yl)butan-1-one has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and receptor binding assays.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: The compound is utilized in the production of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Methylpiperidin-1-yl)butan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic processes that are influenced by the compound’s presence.
Comparación Con Compuestos Similares
1-(4-Methylpiperidin-1-yl)butan-1-one can be compared with other similar compounds such as:
4-(4-Methylpiperidin-1-yl)butan-1-amine: This compound has a similar structure but contains an amine group instead of a ketone group, leading to different chemical properties and applications.
1-(4-Methylpiperidin-1-yl)propan-1-one:
4-Methylpiperidine: The parent compound of this compound, used as a building block in various chemical syntheses.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
57150-31-9 |
|---|---|
Fórmula molecular |
C10H19NO |
Peso molecular |
169.26 g/mol |
Nombre IUPAC |
1-(4-methylpiperidin-1-yl)butan-1-one |
InChI |
InChI=1S/C10H19NO/c1-3-4-10(12)11-7-5-9(2)6-8-11/h9H,3-8H2,1-2H3 |
Clave InChI |
SEXYCMHETBVTFR-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)N1CCC(CC1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[Bis(2-sulfanylethyl)amino]ethanethiol](/img/structure/B14157660.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(5-methoxy-1H-indol-3-yl)ethanone](/img/structure/B14157666.png)
![N-[(2-oxochromen-6-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B14157670.png)
![1'-Ethyl-7-methoxy-2-pyridin-3-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]](/img/structure/B14157675.png)

![3-chloro-N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14157691.png)

![N-{(E)-[1-(4-bromophenyl)-4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene]methyl}-3-sulfoalanine](/img/structure/B14157699.png)





